Ifenprodil tartrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

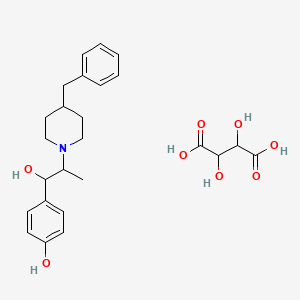

属性

分子式 |

C25H33NO8 |

|---|---|

分子量 |

475.5 g/mol |

IUPAC 名称 |

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C21H27NO2.C4H6O6/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI 键 |

FFYMSFGBEJMSFP-UHFFFAOYSA-N |

规范 SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |

溶解度 |

>71.3 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ifenprodil Tartrate on GluN2B Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil (B1662929) tartrate is a phenylethanolamine compound that acts as a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2][3] Its unique mechanism of action, distinct from competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) sites, has made it an invaluable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors.[2][4] This technical guide provides a comprehensive overview of the molecular mechanism of ifenprodil's action on GluN2B subunits, detailing its binding site, its influence on receptor gating and channel kinetics, and the downstream signaling consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying ifenprodil-receptor interactions, and provides visual representations of the underlying molecular pathways and experimental workflows.

Molecular Mechanism of Action

Ifenprodil exerts its inhibitory effect on NMDA receptors through a non-competitive, allosteric mechanism.[1][4][5] This means it does not directly compete with the binding of the endogenous agonists, glutamate and glycine.[4] Instead, it binds to a distinct site on the receptor complex, inducing a conformational change that reduces the probability of the ion channel opening.[1][4][6]

The Ifenprodil Binding Site

Structural and functional studies have precisely located the ifenprodil binding site to a unique pocket at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][7][8][9] The NTD is a large extracellular domain that plays a crucial role in modulating receptor activity.[10] Ifenprodil's binding within this heterodimeric interface is responsible for its high selectivity for GluN2B-containing receptors over other GluN2 subunits (GluN2A, GluN2C, GluN2D).[11]

The binding pocket is a "Venus-flytrap" like cleft within the leucine/isoleucine/valine-binding protein (LIVBP)-like domain of the GluN2B NTD.[3][12] Key residues from both the GluN1 and GluN2B subunits contribute to the binding and affinity of ifenprodil.[8][13] This specific molecular architecture is absent in other GluN2 subunits, explaining ifenprodil's subunit selectivity.[14]

Allosteric Modulation of Receptor Gating

Upon binding to the GluN1/GluN2B NTD interface, ifenprodil triggers a conformational change that propagates to the ligand-binding domains (LBDs) and the transmembrane domain (TMD), which forms the ion channel pore.[10][15] This allosteric modulation has several key effects on receptor gating:

-

Reduced Channel Open Probability: The primary mechanism of ifenprodil's inhibition is a significant decrease in the receptor's equilibrium open probability (Po).[1][16] It achieves this by increasing the energetic barrier for channel activation.[1][5][17]

-

Increased Occupancy of Closed States: Ifenprodil stabilizes the receptor in long-lived closed or desensitized states.[1][16][18] This means that even when glutamate and glycine are bound, the channel is less likely to transition to an open state.

-

Altered Gating Modes: Ifenprodil biases the receptor towards low open probability gating modes.[1][5][17]

-

No Effect on Single-Channel Conductance: Importantly, ifenprodil does not alter the conductance of the open channel.[1][4] When the channel does open, the rate of ion flow through the pore is unaffected.

Downstream Signaling Consequences

By selectively inhibiting GluN2B-containing NMDA receptors, ifenprodil can modulate a variety of downstream signaling pathways. These receptors are critically involved in synaptic plasticity, neuronal development, and excitotoxicity.[19] The phosphorylation of the tyrosine 1472 residue on the GluN2B subunit, which is important for anchoring the receptor at the synapse, can be indirectly affected by ifenprodil's modulation of receptor activity.[19]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of ifenprodil with NMDA receptors from various experimental paradigms.

Table 1: Inhibitory Potency (IC50) of Ifenprodil on NMDA Receptor Subtypes

| Receptor Subtype | Cell/Tissue Type | Assay Type | IC50 Value | Reference(s) |

| GluN1/GluN2B | Xenopus oocytes | Electrophysiology | 0.072 µM (72 nM) | [20] |

| GluN1/GluN2B | Xenopus oocytes | Electrophysiology | 0.34 µM (340 nM) | [6][7] |

| GluN1/GluN2B | Chicken Embryo Forebrain Cultures | Calcium Influx | 0.10 µM (100 ± 40 nM) | [7] |

| GluN1/GluN2B | Rat Cultured Cortical Neurons | Electrophysiology | 0.3 µM (300 nM) | [21] |

| GluN1/GluN2A | Xenopus oocytes | Electrophysiology | 146 µM | [6][7] |

| GluN1/GluN2A/GluN2B (triheteromer) | Xenopus oocytes | Electrophysiology | 0.45 µM (450 nM) | [20] |

Table 2: Effects of Ifenprodil on GluN1/GluN2B Channel Kinetics

| Parameter | Condition | Effect of Ifenprodil | Magnitude of Change | Reference(s) |

| Mean Open Time (MOT) | pH 7.4 | Decrease | ~1.6-fold decrease | [1][16][18] |

| Mean Closed Time (MCT) | pH 7.9 | Increase | ~2-fold increase | [1] |

| Open Probability (Po) | pH 7.9 | Decrease | ~4-fold decrease | [1][16] |

| Single-Channel Amplitude | - | No significant change | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ifenprodil with GluN2B-containing NMDA receptors.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the pharmacology of recombinant ion channels expressed in a heterologous system.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.[10][22]

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) at a 1:2 ratio.[10][22]

-

Incubation: Incubate the injected oocytes for 1-4 days at 18°C to allow for receptor expression.[10][22]

-

Recording Solution: Prepare a recording solution containing (in mM): 100 NaCl, 5 HEPES, 0.3 BaCl₂, and 10 Tricine, with pH adjusted to 6.5.[10]

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (0.4–1.0 MΩ) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential of -60 mV.[10]

-

Evoke currents by applying a solution containing saturating concentrations of glutamate (100 µM) and glycine (100 µM).[10]

-

-

Ifenprodil Application:

-

Establish a stable baseline current in response to the agonists.

-

Co-apply ifenprodil at various concentrations with the agonists.

-

Record the steady-state inhibited current.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the absence and presence of ifenprodil.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[6]

-

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the recording of NMDA receptor-mediated currents from cultured cells or primary neurons.

Protocol:

-

Cell Culture and Transfection:

-

Solutions:

-

Recording:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ to create patch pipettes.[6]

-

Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.[4]

-

Clamp the cell at a holding potential of -60 mV or -70 mV.[4][6]

-

-

Ifenprodil Application:

-

Perfuse the cell with the external solution and apply the agonist solution (e.g., 1 mM glutamate) to elicit a baseline NMDA receptor-mediated current.[1]

-

Once a stable response is achieved, co-apply ifenprodil at the desired concentration with the agonist.

-

Record the inhibited current until a steady-state block is reached.[6]

-

-

Data Analysis: Similar to TEVC, calculate the percentage of inhibition and determine the IC50 from a concentration-response curve.[6]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Ifenprodil's Allosteric Inhibition

Caption: Ifenprodil's allosteric inhibition of the NMDA receptor.

Diagram 2: Experimental Workflow for a Patch-Clamp Study

Caption: Workflow for an Ifenprodil patch-clamp experiment.

Diagram 3: Logical Relationship of Ifenprodil's Gating Modulation

Caption: Logical flow of Ifenprodil's effect on receptor gating.

References

- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. benchchem.com [benchchem.com]

- 5. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors | Journal of Neuroscience [jneurosci.org]

- 13. Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular basis for subtype-specificity and high-affinity zinc inhibition in the GluN1-GluN2A NMDA receptor amino terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]

- 16. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Ifenprodil effects on GluN2B-containing glutamate receptors Molecular | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | GluN2B but Not GluN2A for Basal Dendritic Growth of Cortical Pyramidal Neurons [frontiersin.org]

- 20. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

Ifenprodil Tartrate: A Deep Dive into Selective NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ifenprodil (B1662929) tartrate, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its interaction with the GluN2B subunit. This document delves into the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Significance of Ifenprodil's Selectivity

Ifenprodil is a phenylethanolamine compound that acts as a non-competitive antagonist of the NMDA receptor.[1][2] Its significance in neuroscience and pharmacology stems from its high selectivity for NMDA receptors containing the GluN2B subunit.[1][3][4] This subunit specificity allows for the targeted modulation of a subpopulation of NMDA receptors, offering a more nuanced approach to influencing glutamatergic neurotransmission compared to non-selective NMDA receptor antagonists.[5][6] This property has made ifenprodil an invaluable tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors and a lead compound for the development of therapeutics for various neurological and psychiatric disorders.[1][4][5][7]

Mechanism of Action: A Tale of Two Subunits

Ifenprodil exerts its inhibitory effect through a unique allosteric mechanism. It does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine (B1666218).[1][8] Instead, it binds to a distinct site located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[1][8][9][10][11]

Upon binding, ifenprodil induces a conformational change, promoting the closure of the "clamshell-like" structure of the GluN2B ATD.[9][10][12] This conformational shift is transmitted to the ligand-binding domains (LBDs) and transmembrane domains (TMDs), ultimately stabilizing a closed state of the ion channel and reducing its open probability without affecting its conductance.[1][8][9][13] This action is voltage-independent at its high-affinity site.[8]

The binding of ifenprodil is also use-dependent, meaning its affinity for the receptor is increased when the receptor is bound by glutamate.[5][11][14] Furthermore, ifenprodil can enhance the tonic inhibition of the receptor by protons.[1]

dot

Caption: Ifenprodil's binding to the GluN1/GluN2B interface allosterically inhibits the NMDA receptor ion channel.

Quantitative Data: Affinity and Potency

The selectivity of ifenprodil for GluN2B-containing NMDA receptors is quantitatively demonstrated by its differing binding affinities (Ki) and potencies (IC50) for various receptor subtypes.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | NR1A/NR2B | 0.34 µM | [3] |

| NR1A/NR2A | 146 µM | [3] | |

| High-affinity component (hippocampal neurons) | 0.75 µM | [13] | |

| Low-affinity component (hippocampal neurons) | 161 µM | [13] | |

| GluN1/GluN2B (wild type) | 72 ± 8 nM | [15] | |

| GluN1/GluN2A/GluN2B (triheteromer) | 450 ± 30 nM | [15] | |

| Ki | (1R,2R)-Ifenprodil (GluN2B) | 5.8 nM | [16] |

Downstream Signaling Pathways

By selectively inhibiting GluN2B-containing NMDA receptors, ifenprodil can modulate various downstream signaling cascades crucial for synaptic plasticity and cell survival. One of the key pathways affected is the cAMP-response element-binding protein (CREB) signaling pathway, which is essential for long-term changes in synaptic strength.[9] Furthermore, studies have shown that ifenprodil can activate the mTOR signaling pathway and modulate the production of pro-inflammatory cytokines, suggesting a broader impact on cellular processes.[17][18]

dot

Caption: Ifenprodil modulates downstream signaling pathways, including CREB and mTOR, and inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ifenprodil with NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of ifenprodil on NMDA receptor-mediated currents in whole cells.[8][9][13]

Objective: To determine the IC50 of ifenprodil for NMDA receptor subtypes.

Cell Preparation:

-

Culture human embryonic kidney (HEK293) cells or primary neurons (e.g., rat cortical or hippocampal neurons).[8][9]

-

For recombinant studies, co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).[9]

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 glycine, and 10 EDTA. Adjust pH to 7.2.[9]

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[9]

Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.[8]

-

Perfuse the cell with the external solution containing NMDA and glycine to elicit a baseline current.

-

Apply external solutions containing varying concentrations of ifenprodil.

-

Record the steady-state current at each ifenprodil concentration.

-

Wash out ifenprodil to ensure reversibility.

Data Analysis:

-

Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence and presence of ifenprodil.[8]

-

Calculate the percentage of inhibition for each ifenprodil concentration.[8]

-

Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.[8]

dot

Caption: Workflow for a whole-cell patch-clamp experiment to determine ifenprodil's IC50.

Radioligand Binding Assay

This biochemical assay directly measures the binding of a radiolabeled ligand to NMDA receptors in membrane preparations.[9]

Objective: To determine the binding affinity (Ki) of ifenprodil.

Materials:

-

[3H]ifenprodil or [125I]ifenprodil as the radioligand.[9][19]

-

Membrane preparations from brain tissue (e.g., rat cortex) or cells expressing recombinant NMDA receptors.[9]

-

Binding buffer.

-

Unlabeled ifenprodil for competition assays.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands.[9]

-

Binding Assay:

-

For saturation binding: Incubate the membrane preparation with varying concentrations of the radioligand.

-

For competition binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled ifenprodil.[9]

-

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[20]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

-

For saturation binding, plot the specific binding against the radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

dot

References

- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Subunit Arrangement and Phenylethanolamine Binding in GluN1/GluN2B NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [125I]Ifenprodil: a convenient radioligand for binding and autoradiographic studies of the polyamine-sensitive site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

The Pharmacological Profile of Ifenprodil Tartrate: A Technical Guide for Neuroscience Researchers

Introduction: Ifenprodil (B1662929) tartrate is a phenylethanolamine compound that has garnered significant interest in the field of neuroscience for its unique pharmacological properties. It acts as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced preference for receptors containing the GluN2B subunit.[1][2][3][4] This specificity makes Ifenprodil an invaluable pharmacological tool for dissecting the multifaceted roles of GluN2B-containing NMDA receptors in both physiological and pathological processes within the central nervous system.[1][5] Its ability to modulate synaptic plasticity and provide neuroprotection against excitotoxic insults has made it a subject of extensive research for potential therapeutic applications in a range of neurological and psychiatric disorders, including stroke, neurodegenerative diseases, and chronic pain.[2][5][6]

Mechanism of Action

Ifenprodil exerts its inhibitory effects through a sophisticated allosteric mechanism.[3][7] It does not compete with the agonist binding sites for glutamate (B1630785) or glycine. Instead, it binds to a unique pocket at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][3][7][8] This binding event induces a conformational change in the receptor complex, stabilizing a closed or desensitized state and thereby inhibiting the influx of calcium ions through the channel pore.[3][8][9][10]

Recent structural studies have elucidated that in the absence of Ifenprodil, the bi-lobed structure of the GluN2B NTD adopts an open conformation, which is permissive for channel activation.[8][11] Upon Ifenprodil binding, this cleft closes, which alters the arrangement of the entire GluN1-GluN2B NTD heterodimer and allosterically inhibits receptor activity.[8][11]

A key feature of Ifenprodil's action is its activity-dependence.[12][13] It exhibits a significantly higher affinity for the agonist-bound activated and desensitized states of the NMDA receptor compared to the resting, agonist-unbound state.[12][13] This property suggests that Ifenprodil's inhibitory effects are more pronounced at synapses with high levels of glutamatergic activity, a characteristic that may contribute to its favorable side-effect profile compared to non-selective NMDA receptor antagonists.[6][12][13]

Quantitative Pharmacological Data

The selectivity of Ifenprodil for GluN2B-containing NMDA receptors is evident from its half-maximal inhibitory concentration (IC50) values, which are significantly lower for GluN2B subunits compared to GluN2A subunits.

Table 1: Ifenprodil IC50 Values for NMDA Receptor Subtypes

| Receptor Subunit Composition | IC50 Value (µM) | Reference(s) |

|---|---|---|

| NR1A/NR2B (human/rat) | 0.34 | [7][14] |

| NR1A/NR2A (human/rat) | 146 | [7][14] |

| Neonatal Rat Forebrain | 0.3 |[1][14] |

The effective concentration of Ifenprodil is also dependent on the concentration of the agonist (e.g., NMDA), reflecting its activity-dependent mechanism.

Table 2: Activity-Dependent IC50 Values of Ifenprodil

| Cell Type / System | Experimental Condition | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Rat Cultured Cortical Neurons | 10 µM NMDA | 0.88 | [1][12][13] |

| Rat Cultured Cortical Neurons | 100 µM NMDA | 0.17 |[1][12][13] |

Ifenprodil is widely used for its neuroprotective properties against glutamate-induced excitotoxicity.

Table 3: Effective Concentrations of Ifenprodil for Neuroprotection

| Cell Type | Insult Model | Effective Concentration | Key Outcome | Reference(s) |

|---|---|---|---|---|

| "Younger" Neurons (6-8 DIV) | NMDA | 1 µM | Completely inhibited NMDA-induced Ca2+ influx | [15] |

| Mature Cortical Neurons | Glutamate | Not Specified | 51.6 ± 14.7% Neuroprotection | [15] |

| Mature Cortical Neurons | NMDA | Not Specified | 20.6 ± 7.9% Neuroprotection | [15] |

| Retinal Neurons | Glutamate/NMDA | 10 µM | Dose-dependent prevention of cell death | [15] |

| Primary Cortical Neurons | High-concentration Glutamate | 0.1 µM to 10 µM | Declined Ca²⁺ increase and cell apoptosis |[16][17] |

Downstream Signaling Pathways

By selectively inhibiting Ca²⁺ influx through GluN2B-containing NMDA receptors, Ifenprodil significantly modulates intracellular signaling cascades crucial for synaptic function and cell survival.[3]

Key signaling pathways affected by Ifenprodil include:

-

CaMKII, ERK, and CREB: These are critical mediators of synaptic plasticity. By reducing Ca²⁺ entry, Ifenprodil can influence the activation state of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), the extracellular signal-regulated kinase (ERK), and the cAMP response element-binding protein (CREB), thereby shaping long-term changes in synaptic efficacy.[3]

-

mTOR Signaling: Ifenprodil has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[18] This pathway is integral to protein synthesis and has been implicated in the rapid antidepressant-like effects observed with some NMDA receptor antagonists.[18]

-

Inflammatory Cytokines: In models of chronic stress, Ifenprodil can reverse the elevation of proinflammatory cytokines in the hippocampus, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[18] This suggests an immunomodulatory or anti-inflammatory component to its pharmacological profile.[1][18]

Modulation of Synaptic Plasticity

The role of GluN2B-containing NMDA receptors in synaptic plasticity is complex and context-dependent, leading to nuanced effects of Ifenprodil on long-term potentiation (LTP) and long-term depression (LTD).

-

Long-Term Potentiation (LTP): While general NMDA receptor activation is essential for most forms of LTP, the specific contribution of GluN2B is debated. Several studies show that Ifenprodil can inhibit or reduce LTP induction in the hippocampus.[3] For example, 3 µM Ifenprodil has been reported to significantly reduce LTP in the CA1 region.[3] However, in some experimental models, such as those involving amyloid-β oligomers, Ifenprodil can rescue impaired LTP, highlighting its therapeutic potential.[3]

-

Long-Term Depression (LTD): The induction of LTD is often linked to modest increases in intracellular calcium, a condition favored by the biophysical properties of GluN2B-containing receptors. Consequently, Ifenprodil has been shown to inhibit LTD in some studies.[19] Paradoxically, other research suggests that by blocking an inhibitory role of GluN2B subpopulations, Ifenprodil can actually enhance the induction of NMDA receptor-dependent LTD.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Ifenprodil's effects.

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol outlines a standard procedure for studying Ifenprodil's effect on LTP in the hippocampal CA1 region.[21]

-

Preparation of Hippocampal Slices:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.[21]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[21]

-

-

Application of Ifenprodil:

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes.[21]

-

Prepare a stock solution of Ifenprodil tartrate (e.g., in water or DMSO).

-

Switch the perfusion to aCSF containing the final desired concentration of Ifenprodil (e.g., 3-10 µM) and allow it to equilibrate for 20-30 minutes before inducing LTP.[21]

-

-

LTP Induction and Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[21]

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor LTP induction and maintenance.

-

Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.

-

Protocol 2: In Vitro Excitotoxicity Assay

This protocol describes a method to assess the neuroprotective effects of Ifenprodil against glutamate-induced cell death in primary neuronal cultures.[15][16]

-

Primary Neuronal Culture:

-

Isolate cortical neurons from embryonic rodents (e.g., E18 Sprague-Dawley rats).

-

Plate dissociated cells onto coated coverslips or multi-well plates.

-

Maintain cultures for 10-14 days in vitro (DIV) before experimentation.[16]

-

-

Ifenprodil Treatment:

-

Glutamate-Induced Excitotoxicity:

-

Replace the culture medium with a control buffer (e.g., HBSS).

-

Add a high concentration of glutamate (e.g., 100-200 µM) to the designated wells.[16]

-

Incubate for a short period (e.g., 15-30 minutes).[16]

-

Wash out the glutamate and replace it with the original culture medium (containing Ifenprodil for the treatment groups).

-

-

Endpoint Analysis (24 hours post-insult):

-

Cell Viability (LDH Assay): Collect the culture medium and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercial kit. Higher LDH activity corresponds to greater cell death.[16]

-

Apoptosis (Caspase-3 Staining or TUNEL Assay): Fix the cells and perform immunocytochemistry for activated Caspase-3 or use a TUNEL assay kit to label apoptotic nuclei. Quantify the percentage of positive cells using fluorescence microscopy.[16]

-

Protocol 3: Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i).[15][16]

-

Cell Preparation and Dye Loading:

-

Use primary neuronal cultures grown on glass coverslips.

-

Load the cells with a calcium-sensitive dye by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.[15]

-

Wash the cells with fresh imaging buffer to remove excess dye.

-

-

Imaging and Treatment:

-

Mount the coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Acquire a baseline fluorescence signal.

-

To test the effect of Ifenprodil, pre-incubate the cells with Ifenprodil before applying the excitotoxic agent (e.g., NMDA or glutamate).[15]

-

Perfuse the cells with a solution containing NMDA or glutamate and record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Analyze the fluorescence data to quantify the changes in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca²⁺ concentration.[15]

-

Off-Target Effects

While highly selective, it is important for researchers to be aware of Ifenprodil's potential off-target effects, especially at higher concentrations. It has been reported to interact with α-1-adrenergic receptors and block high voltage-activated Ca²⁺ channels (P/Q type) with IC50 values in the range of ~10-17 µM.[3][22] These interactions could contribute to its overall physiological effects and should be considered when interpreting experimental results.

Conclusion

This compound is a potent and selective antagonist of GluN2B-containing NMDA receptors. Its well-characterized mechanism of action, involving allosteric inhibition at the GluN1-GluN2B NTD interface, makes it an indispensable tool in neuroscience research. By modulating Ca²⁺ influx, Ifenprodil influences a host of downstream signaling pathways that govern synaptic plasticity, neuronal survival, and inflammation. A thorough understanding of its quantitative pharmacology and the application of detailed experimental protocols are essential for leveraging this compound to further unravel the complexities of brain function and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. jneurosci.org [jneurosci.org]

- 7. benchchem.com [benchchem.com]

- 8. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ifenprodil and ethanol enhance NMDA receptor-dependent long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Ifenprodil Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil (B1662929) tartrate, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, has emerged as a promising agent for neuroprotection in a variety of neurological disorders. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. By specifically targeting the GluN2B subunit, which is predominantly expressed in the forebrain and is critically involved in pathological calcium influx, Ifenprodil offers a targeted approach to mitigate excitotoxicity while potentially minimizing the side effects associated with non-selective NMDA receptor antagonists. This technical guide provides a comprehensive overview of the neuroprotective effects of Ifenprodil tartrate, detailing its mechanism of action, relevant signaling pathways, and a summary of key experimental findings. Detailed protocols for in vitro and in vivo studies are provided to facilitate further research and development in this area.

Mechanism of Action

Ifenprodil exerts its neuroprotective effects primarily through its interaction with the NMDA receptor, a crucial player in synaptic plasticity and neuronal communication.

Selective Antagonism of GluN2B-Containing NMDA Receptors

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The subunit composition of the NMDA receptor dictates its physiological and pathological roles. Ifenprodil is a non-competitive antagonist that selectively binds to the N-terminal domain of the GluN2B subunit.[1] This binding allosterically inhibits the receptor, reducing the influx of calcium (Ca²⁺) into neurons during periods of excessive glutamate (B1630785) release, a hallmark of excitotoxicity.[1] This targeted action is particularly relevant as GluN2B-containing receptors are heavily implicated in mediating neuronal death pathways.[1]

Downstream Signaling Pathways

The neuroprotective effects of Ifenprodil extend to the modulation of several downstream signaling cascades initiated by NMDA receptor activation.

-

Inhibition of Excitotoxicity Cascade: By limiting Ca²⁺ overload, Ifenprodil prevents the activation of downstream neurotoxic pathways, including the activation of proteases (e.g., calpains), endonucleases, and the production of reactive oxygen species (ROS), which collectively lead to neuronal damage and apoptosis.

-

Modulation of mTOR Signaling: Evidence suggests that Ifenprodil can activate the mTOR signaling pathway, which is involved in promoting cell survival and synaptic plasticity.[2]

-

Anti-inflammatory Effects: Ifenprodil has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain.[2] This anti-inflammatory action may contribute significantly to its neuroprotective profile.

-

Enhancement of Autophagy: In models of Parkinson's disease, Ifenprodil has been demonstrated to enhance autophagy, a cellular process responsible for clearing damaged organelles and aggregated proteins, thereby promoting neuronal survival.[3]

Signaling Pathway of Ifenprodil in Neuroprotection

Caption: Ifenprodil's neuroprotective mechanism.

Quantitative Data Presentation

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell/Tissue Type | Experimental Model | Value | Reference |

| IC₅₀ (NMDA Receptor Inhibition) | Neonatal Rat Forebrain | NMDA Receptor Binding | 0.3 µM | [4] |

| Rat Cultured Cortical Neurons (10 µM NMDA) | NMDA-induced Currents | 0.88 µM | [4] | |

| Rat Cultured Cortical Neurons (100 µM NMDA) | NMDA-induced Currents | 0.17 µM | [4] | |

| Neuroprotection | Fetal Mouse Cerebral Cortex Cultures | Glutamate-induced Toxicity | Attenuated toxicity | [5] |

| Cultured Retinal Neurons | Glutamate-induced Cell Death | Dose-dependent prevention | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | Ifenprodil Dose & Route | Key Quantitative Findings | Reference |

| Sprague-Dawley Rat | Subarachnoid Hemorrhage (SAH) | 10 mg/kg, intraperitoneal (i.p.) | Improved long-term sensorimotor and spatial learning deficits; Attenuated neuronal death, cellular and mitochondrial Ca²⁺ overload, blood-brain barrier damage, and cerebral edema. | [1] |

| Sprague-Dawley Rat | Parkinson's Disease (6-OHDA model) | Intracerebral injection | Improved motor function; Enhanced expression of autophagy markers (LC3II, Beclin-1); Reduced microglial activation. | [3] |

| CUMS Rats | Chronic Unpredictable Mild Stress | 3 mg/kg, i.p. | Reversed CUMS-induced elevation of IL-1β, IL-6, and TNF-α in the hippocampus. | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to assess the neuroprotective effects of Ifenprodil against glutamate-induced excitotoxicity in primary neuronal cultures.

Experimental Workflow for In Vitro Excitotoxicity Assay

Caption: In vitro excitotoxicity experimental workflow.

Materials:

-

Primary cortical neurons from E18 rat embryos

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound stock solution

-

L-glutamic acid stock solution

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Cell Culture:

-

Dissect cortices from E18 rat embryos and dissociate the tissue using trypsin.

-

Plate the dissociated cells onto poly-D-lysine-coated plates.

-

Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator.

-

-

Ifenprodil Treatment:

-

After 7-10 days in vitro, pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

-

Glutamate-Induced Excitotoxicity:

-

Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 10 minutes in the continued presence of Ifenprodil.

-

Remove the glutamate-containing medium and wash the cells with fresh, glutamate-free medium.

-

-

Assessment of Neuroprotection:

-

Incubate the cells for 24 hours.

-

Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

-

In Vivo Subarachnoid Hemorrhage (SAH) Model in Rats

This protocol describes the endovascular perforation model of SAH in rats to evaluate the neuroprotective effects of Ifenprodil.

Experimental Workflow for In Vivo SAH Model

Caption: In vivo SAH experimental workflow.

Materials:

-

Adult male Sprague-Dawley rats (280-320g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

This compound

-

Vehicle (e.g., saline)

-

Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

-

Animal Preparation and SAH Induction:

-

Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).

-

Perform endovascular perforation to induce SAH as previously described in the literature.[1]

-

-

Ifenprodil Administration:

-

Immediately after SAH induction, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection.

-

-

Behavioral Assessment:

-

Conduct behavioral tests to assess sensorimotor and cognitive function. For example, the Morris water maze can be used to evaluate spatial learning and memory at 21-28 days post-SAH.

-

-

Histological and Biochemical Analysis:

-

At the end of the experiment, perfuse the animals and collect brain tissue.

-

Perform histological staining (e.g., Nissl staining) to assess neuronal death in brain regions such as the hippocampus and cortex.

-

Conduct biochemical assays to measure markers of apoptosis, inflammation, and oxidative stress.

-

Western Blot Analysis of mTOR Signaling

This protocol outlines the steps for assessing the activation of the mTOR signaling pathway in response to Ifenprodil treatment.

Procedure:

-

Protein Extraction:

-

Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound demonstrates significant neuroprotective effects across a range of preclinical models of neurological disorders. Its selective antagonism of GluN2B-containing NMDA receptors provides a targeted approach to mitigating excitotoxicity, a common and destructive pathway in neuronal injury. The modulation of downstream signaling pathways, including mTOR activation, reduction of inflammation, and enhancement of autophagy, further underscores its multifaceted neuroprotective potential. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound for the treatment of devastating neurological conditions. Further research is warranted to fully elucidate its clinical utility and to explore its potential in combination therapies.

References

- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of ifenprodil against glutamate-induced neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ifenprodil Tartrate: A Technical Guide for Studying Excitotoxicity in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ifenprodil (B1662929) tartrate in studying excitotoxicity in neuronal cultures. Ifenprodil is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2][3][4] This selectivity makes it an invaluable tool for dissecting the molecular mechanisms of excitotoxic neuronal death, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1]

Mechanism of Action

Excitotoxicity is primarily mediated by the overactivation of NMDA receptors, leading to excessive calcium (Ca2+) influx and the initiation of downstream cell death cascades.[1] Ifenprodil exerts its neuroprotective effects by binding to the interface between the GluN1 and GluN2B N-terminal domains of the NMDA receptor.[1][2] This allosteric modulation stabilizes a closed conformation of the ion channel, thereby reducing the probability of channel opening in response to glutamate (B1630785) and glycine (B1666218) binding.[1] By selectively targeting GluN2B-containing NMDA receptors, ifenprodil can mitigate the detrimental effects of excessive glutamate stimulation.[1][3]

Quantitative Data on Ifenprodil's Effects

The following tables summarize key quantitative data on the efficacy of ifenprodil in various in vitro models of excitotoxicity.

Table 1: IC50 Values for Ifenprodil Inhibition of NMDA Receptors

| Cell Type/System | Receptor Subunit | NMDA Concentration | IC50 Value | Reference |

| Neonatal Rat Forebrain | NMDA Receptors | Not Specified | 0.3 µM | [5] |

| Rat Cultured Cortical Neurons | NMDA Receptors | 10 µM | 0.88 µM | [5][6] |

| Rat Cultured Cortical Neurons | NMDA Receptors | 100 µM | 0.17 µM | [5][6] |

| NR1/NR2B Receptors | GluN1/GluN2B | Not Specified | 0.15 µM | [7] |

| NR1/NR2A, NR1/NR2C, NR1/NR2D | GluN1/GluN2A/C/D | Not Specified | >30 µM | [7] |

Table 2: Neuroprotective Effects of Ifenprodil in Neuronal Cultures

| Cell Type | Excitotoxic Agent | Ifenprodil Concentration | Observed Effect | Reference |

| "Younger" Neurons (6-8 DIV) | NMDA | 1 µM | Completely inhibited NMDA-induced Ca2+ influx. | [1] |

| "Younger" Neurons | Not Specified | 1 µM | Decreased neuronal death from 59.5 ± 1.4% to 26 ± 2.7%. | [1] |

| Mature Cortical Neurons | Glutamate | Not Specified | 51.6 ± 14.7% neuroprotection. | [1] |

| Mature Cortical Neurons | NMDA | Not Specified | 20.6 ± 7.9% neuroprotection. | [1] |

| Retinal Neurons | Glutamate/NMDA | 10 µM | Dose-dependent prevention of cell death. | [1][8] |

| Fetal mouse cerebral cortex | Glutamate/NMDA | Not Specified | Attenuated excitotoxic cell death.[6][9] | [6][9] |

| Primary cortical neurons | High-concentration glutamate | Not Specified | Declined intracellular Ca2+ increase and cell apoptosis. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of ifenprodil's neuroprotective effects in primary neuronal cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

-

Timed-pregnant rodent (e.g., E18 rat or E14-18 mouse)[11][12]

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[1]

-

Poly-D-lysine or poly-L-ornithine coated culture vessels[1]

-

Dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rodent according to approved animal protocols and dissect the embryos.

-

Isolate the cerebral cortices from the embryonic brains in cold HBSS.

-

Mince the cortical tissue and incubate with trypsin-EDTA to dissociate the cells.

-

Inactivate trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.[1]

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.[1]

-

Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).[1]

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.[1]

-

Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[1][11]

Protocol 2: Induction of Excitotoxicity

This protocol outlines the procedure for inducing excitotoxicity in primary neuronal cultures.

Materials:

-

Primary neuronal cultures (7-14 DIV)

-

NMDA or L-glutamate stock solution

-

Ifenprodil tartrate stock solution (dissolved in water or DMSO)

-

Culture medium

Procedure:

-

Prepare working solutions of NMDA or glutamate and ifenprodil in culture medium. A typical concentration for inducing excitotoxicity is 50-500 µM NMDA or glutamate.[1] Ifenprodil is typically tested in a concentration range of 0.1 to 10 µM.[1]

-

Pre-treatment: For neuroprotection studies, pre-incubate the neuronal cultures with the desired concentrations of ifenprodil for 30-60 minutes before adding the excitotoxic agent.[1][6]

-

Co-treatment: Alternatively, ifenprodil can be added simultaneously with NMDA or glutamate.[1]

-

Expose the cultures to the excitotoxic agent for a defined period (e.g., 5 minutes to 24 hours), depending on the desired severity of the insult.[12][13]

-

After the exposure period, wash the cultures with fresh medium to remove the excitotoxic agent and ifenprodil.[6]

-

Incubate the cultures for a further 24 hours to allow for the development of neuronal death.[6]

Protocol 3: Assessment of Cell Viability

A. Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cell death.[14][15]

Materials:

-

LDH cytotoxicity assay kit

-

96-well plate reader

Procedure:

-

Following the excitotoxicity and ifenprodil treatment, carefully collect the culture supernatant from each well.[1]

-

Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.[1]

-

To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.[1]

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.[1]

B. MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.[14][15]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate reader

Procedure:

-

After the 24-hour incubation period post-insult, add MTT solution to each well and incubate for a few hours at 37°C.

-

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The amount of formazan produced is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of ifenprodil and excitotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ifenprodil hemitartrate, GluN2B (formerly NR2B)-preferring NMDA antagonist (CAS 23210-58-4) | Abcam [abcam.com]

- 8. Protective effects of ifenprodil against glutamate-induced neurotoxicity in cultured retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cultured networks of excitatory projection neurons and inhibitory interneurons for studying human cortical neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

The Core Downstream Signaling Pathways Modulated by Ifenprodil Tartrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil tartrate, a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit, has garnered significant attention for its therapeutic potential in a range of neurological disorders. Its mechanism of action, centered on the allosteric inhibition of GluN2B-containing NMDA receptors, leads to a cascade of downstream signaling events that influence synaptic plasticity, neuronal survival, and inflammatory responses. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of Action at the GluN2B-Containing NMDA Receptor

Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, inducing a conformational change that allosterically inhibits ion channel gating[1]. This inhibition is non-competitive and voltage-independent, reducing the influx of Ca²⁺ ions through the NMDA receptor channel upon glutamate (B1630785) and glycine (B1666218) binding. This reduction in calcium influx is the primary initiating event for the downstream signaling effects of Ifenprodil.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory effects of Ifenprodil on its primary target and key off-targets.

Table 1: Inhibitory Potency of Ifenprodil at NMDA Receptor Subtypes

| Receptor Subtype | Preparation | IC50 | Reference |

| GluN1/GluN2B | Recombinant | ~0.34 µM | [2] |

| GluN1/GluN2A | Recombinant | ~146 µM | [2] |

| NMDA Currents (High Affinity) | Cultured Rat Hippocampal Neurons | 0.75 µM | |

| NMDA Currents (Low Affinity) | Cultured Rat Hippocampal Neurons | 161 µM |

Table 2: Off-Target Effects of this compound

| Target | Effect | IC50 / Ki | Reference |

| P/Q-type Calcium Channels | Blockade | ~10 µM | |

| G protein-coupled inwardly-rectifying potassium (GIRK) channels | Inhibition | Submicromolar concentrations or more | [3] |

| Alpha-1 Adrenergic Receptors | Interaction | - | [3] |

| Serotonin Receptors | Interaction | - | [3] |

| Sigma Receptors | Activation | - | [3] |

Core Downstream Signaling Pathways

Ifenprodil's modulation of Ca²⁺ influx through GluN2B-containing NMDA receptors instigates changes in several critical intracellular signaling cascades.

CaMKII, ERK, and CREB Signaling Axis

A pivotal pathway affected by Ifenprodil involves the Calcium/calmodulin-dependent protein kinase II (CaMKII), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).

-

CaMKII (Calcium/calmodulin-dependent protein kinase II): As a primary sensor of intracellular calcium levels, CaMKII is a key mediator of synaptic plasticity. By reducing Ca²⁺ influx, Ifenprodil is expected to decrease the activation of CaMKII.

-

ERK (Extracellular signal-regulated kinase): The ERK/MAPK pathway is crucial for synaptic plasticity, cell survival, and differentiation. NMDA receptor activation can lead to ERK phosphorylation. Ifenprodil's inhibitory action on the NMDA receptor can, therefore, modulate ERK signaling.

-

CREB (cAMP response element-binding protein): CREB is a transcription factor that plays a vital role in long-term memory formation and neuronal survival. Its activity is regulated by phosphorylation by several kinases, including CaMKII and ERK. By influencing these upstream kinases, Ifenprodil can alter CREB-mediated gene expression.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that Ifenprodil can activate mTOR signaling, which may contribute to its rapid antidepressant-like effects[4]. This activation can lead to the phosphorylation of downstream effectors such as p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting the synthesis of synaptic proteins.

Modulation of Pro-inflammatory Cytokines

Ifenprodil has demonstrated anti-inflammatory properties by modulating the levels of pro-inflammatory cytokines. In models of chronic stress, Ifenprodil has been shown to reverse the elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus[4]. This effect is likely mediated through its inhibition of NMDA receptor signaling, which can influence inflammatory cascades[3].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ifenprodil's effects on downstream signaling.

Western Blotting for Phosphorylated Proteins

This protocol is a general guideline for detecting changes in the phosphorylation state of proteins like ERK and CREB in neuronal lysates following Ifenprodil treatment.

1. Neuronal Culture and Treatment:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) to the desired density.

-

Treat the neurons with this compound at various concentrations and for different durations. Include a vehicle control.

-

To induce phosphorylation, cells can be stimulated with NMDA, glutamate, or other relevant agonists.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-CREB) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Stripping and Re-probing:

-

To normalize for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-ERK or anti-CREB).

6. Quantification:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the measurement of cytokine levels in cell culture supernatants.

1. Sample Collection:

-

Collect the cell culture medium from Ifenprodil-treated and control neuronal cultures.

-

Centrifuge the medium to remove any cells or debris and store the supernatant at -80°C.

2. ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

3. Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Diagram

Conclusion

This compound's selective antagonism of GluN2B-containing NMDA receptors initiates a complex and multifaceted downstream signaling response. By attenuating calcium influx, it directly influences the activation of key kinases such as CaMKII and ERK, which in turn regulate the transcription factor CREB, a central player in synaptic plasticity and neuronal survival. Furthermore, Ifenprodil's ability to activate the mTOR pathway and modulate pro-inflammatory cytokine levels highlights its potential for therapeutic intervention in a variety of neurological and psychiatric conditions. This guide provides a foundational framework for researchers to explore these pathways, offering both a summary of current knowledge and practical protocols to drive further investigation into the nuanced effects of this promising compound.

References

Ifenprodil Tartrate's Attenuation of Neuronal Calcium Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifenprodil (B1662929), a phenylethanolamine compound, exhibits significant neuroprotective properties primarily through its potent and selective antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This activity curtails excessive calcium (Ca²⁺) influx, a central mechanism in excitotoxic neuronal injury. Beyond its principal target, ifenprodil also modulates other key regulators of intracellular calcium homeostasis, including voltage-gated calcium channels (VGCCs) and the reverse mode of the Na⁺/Ca²⁺ exchanger (NCX). This guide provides a comprehensive technical overview of ifenprodil tartrate's mechanism of action on neuronal calcium influx, detailed experimental protocols for its characterization, and a quantitative summary of its pharmacological effects.

Core Mechanism of Action: GluN2B-Containing NMDA Receptor Antagonism

The primary mechanism by which ifenprodil mitigates neuronal calcium influx is through its non-competitive antagonism of NMDA receptors (NMDARs) that incorporate the GluN2B subunit.[1][2] NMDARs are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and transmission; however, their overactivation leads to excessive Ca²⁺ entry and subsequent neuronal death.[3] Ifenprodil binds to a unique site at the interface of the N-terminal domains of the GluN1 and GluN2B subunits, allosterically inhibiting receptor function.[4][5] This selective inhibition of GluN2B-containing NMDARs is a key attribute, as these receptors are predominantly extrasynaptic and are strongly implicated in excitotoxic signaling pathways.

Downstream Signaling Consequences

By blocking Ca²⁺ entry through GluN2B-NMDARs, ifenprodil effectively disrupts the initial trigger for numerous excitotoxic cascades. This includes the activation of calcium-dependent enzymes such as calpains and caspases, the production of reactive oxygen species, and mitochondrial dysfunction, all of which contribute to apoptotic and necrotic cell death.[6]

Figure 1: Ifenprodil's primary mechanism of action on the NMDA receptor.

Secondary Mechanisms of Calcium Influx Modulation

In addition to its primary action on NMDARs, ifenprodil influences other pathways that regulate neuronal calcium levels, particularly at higher concentrations.

Voltage-Gated Calcium Channels (VGCCs)

Ifenprodil has been demonstrated to inhibit several subtypes of high voltage-activated calcium channels. Specifically, it blocks N-type and P-type VGCCs.[7] Furthermore, it has been shown to reduce excitatory synaptic transmission by blocking presynaptic P/Q-type calcium channels.[8][9] This presynaptic action diminishes neurotransmitter release, thereby reducing subsequent postsynaptic NMDAR activation.

Reverse Na⁺/Ca²⁺ Exchanger (NCX)

Ifenprodil can also inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger (NCXrev).[10][11] Under conditions of high intracellular sodium, which can occur during excitotoxic insults, the NCX can operate in reverse, extruding sodium in exchange for calcium influx. By inhibiting NCXrev, ifenprodil provides an additional mechanism to prevent deleterious rises in intracellular calcium.[10][11]

References

- 1. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Blockade by ifenprodil of high voltage-activated Ca2+ channels in rat and mouse cultured hippocampal pyramidal neurones: comparison with N-methyl-D-aspartate receptor antagonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 7. benchchem.com [benchchem.com]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 10. benchchem.com [benchchem.com]

- 11. brainvta.tech [brainvta.tech]

The Genesis of Ifenprodil Tartrate: From Vasodilator to Neuroprotectant

An In-depth Technical Guide on the Early Research and Discovery of Ifenprodil (B1662929) Tartrate for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ifenprodil, a phenylethanolamine compound, first emerged in the early 1970s not as the neuroprotective agent it is recognized as today, but as a promising vasodilator. Its journey from a drug targeting cerebral circulation to a key pharmacological tool for studying the intricacies of the central nervous system is a compelling narrative of scientific discovery. This technical guide delves into the foundational research that characterized the initial synthesis, pharmacological properties, and evolving mechanism of action of Ifenprodil tartrate, providing a comprehensive overview for researchers and drug development professionals.

Early Synthesis and Chemical Characterization

The first synthesis of Ifenprodil was reported by Carron et al. in 1971. The synthetic route, a multi-step process, laid the groundwork for the production of what was then known as compound 6191.

Original Synthesis Protocol (Carron et al., 1971)

The synthesis of this compound begins with 4-hydroxypropiophenone as the starting material. The process involves a bromination step to form an intermediate, 1-(4-hydroxyphenyl)-2-bromopropan-1-one. This intermediate is then condensed with 4-benzylpiperidine. The resulting product undergoes reduction, typically with sodium borohydride, to yield Ifenprodil. Finally, the Ifenprodil base is treated with tartaric acid to form the more stable tartrate salt.

Early Pharmacological Profile: A Vasodilator

Ifenprodil was initially investigated for its effects on the circulatory system, with a particular focus on cerebral blood flow. Early studies in animal models, primarily anesthetized dogs and rabbits, demonstrated its potent vasodilator properties.

Quantitative Data from Early Vasodilator Studies

| Parameter | Animal Model | Dosage | Route | Effect |

| Vertebral Artery Blood Flow | Rabbit | 0.1-0.2 mg/kg | Intravenous | Significant and sustained increase[1] |

| Internal Carotid Artery Blood Flow | Rabbit | 0.2 mg/kg | Intravenous | Sustained increase, less pronounced than in the vertebral artery[1] |

| Arterial Blood Pressure | Anesthetized Dog | - | - | Reduction in blood pressure |

| Platelet Aggregation | Mouse | 30 mg/kg | Oral | Inhibition of platelet aggregation, with maximal effect observed 60 minutes post-administration[2] |

Experimental Protocols for Early Vasodilator Research

In Vivo Measurement of Arterial Blood Flow (Rabbit Model): Dutch rabbits were conditioned to alternating 12-hour light and dark cycles. Under anesthesia, changes in blood flow in the vertebral and internal carotid arteries were measured using a transit-time ultrasonic volume flowmeter following intravenous administration of this compound.[1]

In Vivo Measurement of Arterial Blood Pressure (Anesthetized Dog Model): Dogs were anesthetized, and invasive blood pressure measurement was made using a catheter placed in the femoral or pedal artery. Non-invasive measurements were also taken using a cuff on a contralateral limb. Arterial blood pressures were recorded at simultaneous times before and after the administration of Ifenprodil to determine its effect on systolic, diastolic, and mean arterial pressures.[3][4]

Unraveling the Mechanism of Action: From Vasodilation to NMDA Receptor Antagonism

The initial hypothesis for Ifenprodil's vasodilator effect centered on its interaction with adrenergic receptors. Subsequent research confirmed that Ifenprodil is an antagonist of α1-adrenergic receptors.[5] This action on vascular smooth muscle leads to relaxation and a subsequent increase in blood flow and a decrease in blood pressure.

Signaling Pathway of Ifenprodil's α1-Adrenergic Antagonism

Caption: α1-Adrenergic Receptor Signaling Pathway and Ifenprodil's Antagonistic Action.

A pivotal shift in the understanding of Ifenprodil's pharmacology came with the discovery of its potent effects on the central nervous system, specifically as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This discovery opened up new avenues of research, repositioning Ifenprodil as a tool for studying neurophysiology and as a potential neuroprotective agent.

A key finding was that Ifenprodil exhibits remarkable selectivity for NMDA receptors containing the GluN2B subunit. This subunit specificity is a defining characteristic of Ifenprodil and its analogues.

Quantitative Data on NMDA Receptor Antagonism

| Parameter | Receptor Subtype | Preparation | Value |

| IC50 | GluN1A/GluN2B | Xenopus oocytes | 0.34 µM |

| IC50 | GluN1A/GluN2A | Xenopus oocytes | 146 µM |

| IC50 | NMDA-induced currents | Cultured rat hippocampal neurons | High-affinity component: 0.75 µM[6] |

| IC50 | NMDA-induced currents | Cultured rat hippocampal neurons | Low-affinity component: 161 µM[6] |

| Ki | [3H]Ifenprodil binding | Porcine hippocampal brain membranes | - |

| KD | [125I]Ifenprodil binding | Rat cerebral cortical synaptic membranes | 205 nM[3] |

Experimental Protocols for NMDA Receptor Characterization

Radioligand Binding Assay: Radiolabeled Ifenprodil (e.g., [3H]ifenprodil or 125I-ifenprodil) is used to characterize its binding to NMDA receptors in brain tissue preparations. The general protocol involves:

-

Membrane Preparation: Homogenization of rat cerebral cortical synaptic membranes.

-